1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amine functionalities during multi-step synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid typically involves the reaction of 2-methylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile (MeCN), at ambient temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), dichloromethane, methanol.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Peptide Synthesis: Used as a protecting group for amines in the synthesis of peptides.
Drug Development: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: Utilized in the modification of biomolecules for various biochemical assays and studies.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be easily removed under acidic conditions. The removal process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .
Comparison with Similar Compounds
Similar Compounds
- 1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
- 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Uniqueness
1-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid is unique due to its specific structure, which includes a piperazine ring with a Boc-protected amine. This structure provides stability and ease of deprotection, making it highly useful in synthetic organic chemistry. Its versatility in various chemical reactions and applications in scientific research further highlights its importance .
Properties
CAS No. |
2167374-58-3 |
---|---|
Molecular Formula |
C11H20N2O4 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-5-12-7-11(13,4)8(14)15/h12H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
DRLINDRBXFCYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.